4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.11333292 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a derivative of thieno[2,3-d]pyrimidine, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and antibacterial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with thieno[2,3-d]pyrimidine derivatives.
- Reactions : The Gewald reaction is often employed to create the thieno framework, followed by amination processes to introduce the dipropylsulfamoyl group.
- Yield and Purity : The final product is purified through recrystallization or chromatography to achieve high purity levels.
Table 1: Synthesis Overview
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
1 | Gewald Reaction | Room Temperature | 75% |
2 | Amination | 70°C, Microwave Irradiation | 95% |
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives. In particular, compounds similar to this compound have shown promising results against various cancer cell lines.
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer).
- Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
Case Study: MDA-MB-231 Cell Line
In a study evaluating a series of thieno[2,3-d]pyrimidine derivatives, it was found that compounds exhibited significant cytotoxicity against the MDA-MB-231 cell line. Notably, one compound demonstrated stronger inhibition than the positive control (doxorubicin) .
Antibacterial Activity
The antibacterial properties of this class of compounds are also noteworthy. They have been investigated for their effectiveness against multidrug-resistant bacteria.
- Target Pathogens : Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
- Mechanism of Action : These compounds may target bacterial division proteins like FtsZ, disrupting bacterial cell division and leading to cell death.
Table 2: Antibacterial Efficacy
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A14 | MRSA | 0.5 µg/mL |
B15 | VRE | 1.0 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the thieno ring or the sulfamoyl group can significantly alter potency and selectivity.
- Key Findings :
- Substituents on the benzamide moiety can enhance anticancer activity.
- Variations in alkyl chain length on the sulfamoyl group influence antibacterial efficacy.
Eigenschaften
IUPAC Name |
4-(dipropylsulfamoyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-3-10-23(11-4-2)28(25,26)15-7-5-14(6-8-15)18(24)22-17-16-9-12-27-19(16)21-13-20-17/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBZQQWBEUPVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.